Gelsevirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

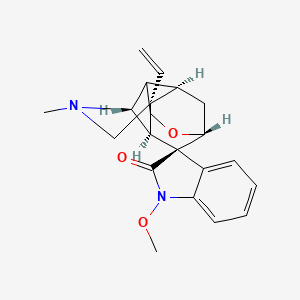

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(1R,2S,5S,6S,7R,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17-,18+,20+,21-/m1/s1 |

InChI Key |

SSSCMFCWHWCCEH-WBBLZAMHSA-N |

Isomeric SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4[C@@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Gelsevirine: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093) is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have a history in traditional medicine.[1][2] Recent pharmacological studies have identified this compound as a compound with significant therapeutic potential, primarily attributed to its anti-inflammatory, anxiolytic, and neuroprotective activities.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Pharmacological Properties

This compound's primary pharmacological effects stem from its interaction with key signaling pathways involved in inflammation and neurotransmission. The most well-documented mechanism is its potent inhibition of the STING (Stimulator of Interferon Genes) signaling pathway.[3][5][6] Additionally, it has been shown to modulate the JAK2-STAT3 pathway and interact with inhibitory neurotransmitter receptors.[4][7]

STING Pathway Inhibition

This compound acts as a specific inhibitor of the STING protein, a central mediator of the innate immune response to cytosolic DNA.[6][8] By binding to the cyclic dinucleotide (CDN)-binding pocket of STING, this compound competitively inhibits the binding of the endogenous ligand 2'3'-cGAMP.[5][6] This action prevents STING dimerization and its subsequent activation, leading to a downstream reduction in the production of type I interferons and other pro-inflammatory cytokines.[3][6] Furthermore, this compound promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[6][9] This dual mechanism of competitive inhibition and induced degradation makes this compound a potent suppressor of STING-mediated inflammation.

This inhibitory action on the STING pathway is the basis for this compound's therapeutic potential in conditions characterized by excessive inflammation, such as sepsis and sepsis-associated encephalopathy.[6][10]

Modulation of the JAK2-STAT3 Signaling Pathway

This compound has been demonstrated to downregulate the JAK2-STAT3 signaling pathway, which plays a critical role in neuroinflammation.[7] It is suggested that this compound directly binds to and inhibits the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[7] This inhibition leads to a decrease in the transcription of pro-inflammatory genes in microglia, contributing to its neuroprotective effects in conditions like ischemic stroke.[7]

Interaction with Inhibitory Neurotransmitter Receptors

This compound also exhibits modulatory effects on key inhibitory receptors in the central nervous system, specifically glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs).[4][11] It acts as an inhibitor of both α1 subunit-containing GlyRs and GABAARs.[4][11] This activity may contribute to its observed anxiolytic properties, although the precise contribution relative to its other mechanisms of action requires further elucidation.[4][12]

Quantitative Data

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.

Table 1: this compound Inhibition of STING Signaling

| Parameter | Value | Target | Assay System | Reference |

| IC50 | 0.766 µM | Human STING | In vitro | [5] |

| Kd | 53 nM | STING | In vitro | [3] |

| Kd | 27.6 µM | STING | Surface Plasmon Resonance | [13] |

Table 2: this compound Inhibition of Glycine and GABA-A Receptors

| Receptor | IC50 | Assay System | Reference |

| Glycine Receptor (α1 subunit) | 40.6 ± 8.2 μM | Electrophysiology in HEK293 cells | [14] |

| Glycine Receptor | 82.94 µM | Electrophysiology in HEK293 cells | [11] |

| GABA-A Receptor | 251.5 µM | Electrophysiology in HEK293 cells | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's pharmacological properties. These represent generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and Transfection

-

Cell Line: HEK293T cells are commonly used for their high transfectability.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Seed HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Briefly, dilute the plasmid DNA and the transfection reagent in Opti-MEM medium.

-

Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate the cells for 4-6 hours, then replace the medium with fresh complete medium.

-

Allow 24-48 hours for gene expression before proceeding with subsequent experiments.[3][8]

-

STING Activation Assay

-

Cell Stimulation:

-

Pre-treat macrophages (e.g., Raw264.7 or THP-1 cells) with varying concentrations of this compound for 6 hours.

-

Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), for 3 hours.[3]

-

-

RNA Isolation and RT-PCR:

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Chip Preparation: Covalently couple purified STING protein to a CM5 sensor chip.

-

Binding Analysis:

-

Flow different concentrations of this compound (e.g., 0 to 64 μM) over the chip surface.

-

Use a running buffer such as PBS with 5% DMSO.

-

Monitor the change in the refractive index to detect binding.

-

-

Data Analysis: Analyze the binding kinetics using appropriate software to determine the equilibrium dissociation constant (Kd).[13][15]

Biotin Pull-Down Assay

-

Bait Preparation: Synthesize biotinylated this compound.

-

Lysate Preparation: Prepare cell lysates from cells expressing the target protein (STING).

-

Incubation: Incubate the cell lysate with biotinylated this compound for 12 hours at 4°C to allow for binding.

-

Capture: Add streptavidin-conjugated agarose (B213101) beads and incubate for an additional 2 hours to capture the biotinylated this compound and any bound proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

-

Detection: Analyze the eluted proteins by Western blotting using an anti-STING antibody to confirm the interaction.[5][11]

Western Blotting for Signaling Proteins

-

Sample Preparation: Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-TBK1, p-p65, STING, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[2]

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

-

Anesthesia: Anesthetize mice using an appropriate anesthetic agent.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal matter.

-

Return the cecum to the peritoneal cavity and close the incision.

-

-

Sham Control: Perform the same procedure on a control group of mice, but without ligation and puncture of the cecum.

-

Treatment: Administer this compound (e.g., 10 or 20 mg/kg) intraperitoneally at a specified time point post-surgery.

-

Monitoring: Monitor the mice for survival and collect tissues at specified time points for further analysis.[6][7][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits the STING signaling pathway.

Caption: this compound modulates the JAK2-STAT3 signaling pathway.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a promising natural alkaloid with well-defined pharmacological properties, most notably its potent and specific inhibition of the STING signaling pathway. Its ability to also modulate the JAK2-STAT3 pathway and interact with inhibitory neurotransmitter receptors further underscores its potential as a lead compound for the development of novel therapeutics for inflammatory and neurological disorders. This guide provides a comprehensive technical overview to support further research and development efforts centered on this multifaceted molecule.

References

- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Cecal ligation and puncture (CLP)-induced sepsis mouse model [bio-protocol.org]

- 5. Culture and transfection of HEK293T cells [protocols.io]

- 6. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]

- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 9. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. addgene.org [addgene.org]

- 11. bioclone.net [bioclone.net]

- 12. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 13. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In Silico Docking Analysis of Gelsevirine with STING Protein

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) protein is a critical signaling hub in the innate immune system. Its activation by cytosolic DNA triggers potent type I interferon and pro-inflammatory cytokine responses, making it a key target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and oncology. Gelsevirine, a natural alkaloid, has been identified as a novel, specific inhibitor of the STING pathway. This document provides a detailed technical overview of the in silico analysis of this compound's interaction with the STING protein, summarizing the computational findings and outlining the methodologies used to establish its mechanism of action. Recent studies confirm that this compound competitively binds to the STING protein's cyclic dinucleotide (CDN)-binding pocket, locking it in an inactive conformation and promoting its degradation[1][2][3].

The STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of innate immunity responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage[4][5]. Upon sensing dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2′3′- cyclic GMP-AMP (cGAMP)[4]. cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident homodimer[4]. This binding event induces significant conformational changes in STING, leading to its activation and translocation from the ER to the Golgi apparatus[4][6][7]. In the Golgi, STING recruits and activates TANK Binding Kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes[4][5][8].

In Silico Analysis of this compound-STING Interaction

Computational methods were employed to predict and analyze the binding of this compound to the human STING protein. The primary goals were to identify the binding site, estimate binding affinity, and elucidate the inhibitory mechanism.

Data Presentation

The computational analysis was corroborated by experimental data, which is summarized below.

| Parameter | Method | Value | Source |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 27.6 μM | [1][3] |

| Target Protein | Human STING C-Terminal Domain (CTD) | PDB ID: 4EF5 | [1][3] |

| Predicted Binding Site | In Silico Docking | Cyclic Dinucleotide (CDN) Pocket | [1][3] |

| Inhibitory Action | Biochemical Assays | Competitive Binding, Inhibition of STING Dimerization | [1][2] |

| Cellular Effect | Western Blot, Immunoprecipitation | Promotes K48-linked Ubiquitination and Degradation | [1][9] |

Experimental Protocols

Protocol 1: Molecular Docking of this compound with STING

-

Objective: To predict the binding pose and interaction of this compound within the STING protein structure.

-

1. Preparation of the Receptor (STING):

-

The crystal structure of the human STING C-terminal domain (CTD) was obtained from the RCSB Protein Data Bank (PDB ID: 4EF5)[1][3].

-

Standard protein preparation steps were performed using computational software (e.g., AutoDock Tools, Schrödinger Maestro). This includes removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Gasteiger charges)[10].

-

-

2. Preparation of the Ligand (this compound):

-

The 2D structure of this compound was obtained from a chemical database (e.g., PubChem).

-

The structure was converted to a 3D conformation and energy-minimized using a suitable force field (e.g., MMFF94).

-

Torsional degrees of freedom for the ligand were defined to allow for flexibility during docking.

-

-

3. Docking Simulation:

-

A grid box was defined to encompass the known cyclic dinucleotide (CDN)-binding pocket of the STING-CTD dimer[1][3].

-

Molecular docking was performed using a validated algorithm such as AutoDock Vina. The simulation allows the this compound molecule to flexibly explore conformations within the defined binding site.

-

The simulation results in multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol)[11].

-

-

4. Analysis of Results:

-

The top-ranked poses were visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the STING binding pocket. The simulation revealed that this compound likely occupies the same pocket as the natural STING agonists[1][3].

-

Protocol 2: Molecular Dynamics (MD) and Binding Free Energy Calculations

While the source study focused on docking, a complete in silico analysis typically involves MD simulations and binding free energy calculations to validate the docking results and assess the stability of the complex.

-

Objective: To evaluate the stability of the this compound-STING complex and calculate a more accurate binding free energy.

-

1. System Preparation:

-

The best-ranked docked complex from Protocol 1 is selected as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-).

-

-

2. MD Simulation:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

A production MD run is performed for a duration sufficient to ensure conformational stability (e.g., 50-100 ns). Software like GROMACS or AMBER is commonly used[12][13].

-

-

3. Binding Free Energy Calculation (MM/PBSA or MM/GBSA):

-

Snapshots are extracted from the stable portion of the MD trajectory[14].

-

The binding free energy (ΔG_bind) is calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method[14][15][16]. This method provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects[12][17].

-

The calculation involves computing the free energies of the complex, the receptor, and the ligand separately and determining the difference.

-

Workflow and Logical Relationships

The process of identifying and validating a potential inhibitor like this compound through computational methods follows a structured workflow. This workflow ensures that initial predictions are refined and validated by more computationally intensive and accurate methods.

Conclusion

The in silico analysis, supported by experimental validation, strongly indicates that this compound is a direct and competitive inhibitor of the STING protein[1][2]. Computational docking accurately predicted its binding to the crucial CDN-binding pocket, providing a structural basis for its inhibitory activity[1][3]. This mechanism involves not only blocking the activation of STING but also promoting its subsequent ubiquitination and degradation, representing a dual-action approach to downregulating the pathway[1][9]. These findings highlight the power of integrating computational and experimental techniques and position this compound as a promising lead compound for the development of therapeutics targeting STING-mediated inflammatory diseases.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 4. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 13. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peng-lab.org [peng-lab.org]

- 17. MM-PBSA binding free energy calculations [bio-protocol.org]

Gelsevirine as a potential therapeutic agent for inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gelsevirine (B199093), an alkaloid derived from the plant Gelsemium elegans, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for treating inflammatory diseases.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the stimulator of interferon genes (STING) pathway.

1. Inhibition of the JAK2-STAT3 Signaling Pathway:

This compound has been shown to directly inhibit the activation of the JAK2-STAT3 signaling pathway, which plays a critical role in mediating neuroinflammation, particularly in the context of ischemic stroke.[2][3] By binding to JAK2, this compound inhibits its phosphorylation and subsequent activation of STAT3.[2] This, in turn, downregulates the transcription of pro-inflammatory factors and reduces the production of reactive oxygen species (ROS) in microglia, the resident immune cells of the central nervous system.[2][3] Over-expression of a gain-of-function STAT3 mutation has been shown to abolish the anti-inflammatory effects of this compound, confirming the critical role of this pathway.[2]

2. Antagonism of the STING Signaling Pathway:

This compound also functions as a specific inhibitor of the STING pathway, a central component of the innate immune response to cytosolic DNA from pathogens or damaged host cells.[1][4] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its dimerization and activation.[1][4] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, likely through the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[1] This dual mechanism of action effectively blocks the downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This has been demonstrated in models of sepsis and osteoarthritis.[1][5]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from various preclinical studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Stimulus | This compound Concentration | Measured Effect | Result | Reference |

| BV2 microglia | LPS or OGD neuron-conditioned medium | Not specified | Downregulation of inflammatory factors | Significant decrease | [2] |

| Primary neurons, astrocytes, BV2 | - | Up to 100 μM | Cell viability (CCK8 assay) | No significant toxicity | [2] |

| Raw264.7 macrophages | 2'3'-cGAMP (5 µg/ml) | Dose-dependent | Inhibition of Ifnb1 mRNA expression | Potent inhibition | [1] |

| THP-1 monocytes | 2'3'-cGAMP (5 µg/ml) | Dose-dependent | Inhibition of IFNB1 mRNA expression | Potent inhibition | [1] |

| Raw264.7 macrophages | 2'3'-cGAMP, ISD, or Poly(dA:dT) | 10 μM | Inhibition of interferon and inflammatory cytokine induction | Potent inhibition | [1] |

| Cultured chondrocytes | IL-1β | Not specified | Expression of MMP3, MMP9, MMP13, IFNβ, TNFɑ, and Il6 | Reduced expression | [5] |

| Cultured chondrocytes | IL-1β | Not specified | Expression of Col2A and Il10 | Increased expression | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | This compound Dosage | Measured Effect | Result | Reference |

| MCAO mice | Ischemic Stroke | Not specified | Infarct volume, Bederson score, neurological function, neuronal apoptosis, inflammation | Significant improvement | [2] |

| CLP mice | Sepsis | 10, 20 mg/kg | Survival period | Significantly extended | [1] |

| CLP mice | Sepsis | 10, 20 mg/kg | Acute organ damage | Mitigated | [1] |

| CLP mice | Sepsis | 10, 20 mg/kg | Infiltration of macrophages and neutrophils in lungs | Reduced | [6] |

| Age-related and DMM-induced mice | Osteoarthritis | Not specified | Articular cartilage destruction | Mitigated | [5] |

| CLP mice | Sepsis-Associated Encephalopathy | Not specified | Survival rate, cognitive function, glial cell activation, hippocampal inflammation | Improved | [7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Caption: this compound inhibits the STING signaling pathway.

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

1. Cell Viability Assay (CCK8 Assay)

-

Objective: To assess the cytotoxicity of this compound on different cell types.

-

Protocol:

-

Seed primary neurons, astrocytes, or BV2 microglia in 96-well plates.

-

Treat the cells with varying concentrations of this compound (e.g., up to 100 μM) for a specified period (e.g., 24 hours).

-

Add Cell Counting Kit-8 (CCK8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control group.[2]

-

2. Middle Cerebral Artery Occlusion (MCAO) Model in Mice

-

Objective: To induce ischemic stroke in mice to evaluate the neuroprotective and anti-inflammatory effects of this compound.

-

Protocol:

-

Anesthetize the mice (e.g., with isoflurane).

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.

-

After a specific occlusion period (e.g., 1-2 hours), withdraw the suture to allow for reperfusion.

-

Administer this compound or vehicle control at specified time points post-MCAO.

-

Evaluate neurological deficits, infarct volume (e.g., by TTC staining), and molecular markers of inflammation and apoptosis at a designated endpoint.[2]

-

3. Cecal Ligation and Puncture (CLP) Model in Mice

-

Objective: To induce sepsis in mice to study the systemic anti-inflammatory effects of this compound.

-

Protocol:

-

Anesthetize the mice.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle of a specific gauge (e.g., 22-gauge) to induce polymicrobial peritonitis.

-

Return the cecum to the peritoneal cavity and close the incision.

-

Administer this compound or vehicle control at specified time points post-CLP (e.g., 5 hours after surgery).

-

Monitor survival rates and collect blood and tissue samples at defined endpoints for analysis of organ damage and inflammatory markers.[1][8]

-

4. Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.

-

Protocol:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, STING, p-TBK1, p-p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.[1][2]

-

5. In Silico Docking Analysis

-

Objective: To predict the binding affinity and interaction between this compound and its protein target (e.g., STING).

-

Protocol:

-

Obtain the 3D structure of the target protein from a protein data bank.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry.

-

Perform molecular docking using software like AutoDock to predict the binding pose and calculate the binding energy of this compound within the target's binding site.[1][4]

-

6. Surface Plasmon Resonance (SPR) Binding Study

-

Objective: To quantitatively measure the binding affinity between this compound and its protein target in real-time.

-

Protocol:

-

Immobilize the purified target protein (e.g., STING) on a sensor chip.

-

Inject a series of concentrations of this compound over the sensor surface.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the mass of this compound bound to the protein.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify binding affinity.[1]

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for a range of inflammatory conditions. Its dual-action mechanism, targeting both the JAK-STAT and STING signaling pathways, offers a multi-pronged approach to mitigating inflammation. The preclinical data summarized herein provide a strong foundation for its further development. This technical guide serves as a comprehensive resource to facilitate ongoing research and development efforts aimed at harnessing the therapeutic potential of this compound for the treatment of inflammatory diseases.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Gelsevirine's Cellular Targets in Macrophage Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093), an alkaloid compound, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the cellular targets of this compound in macrophage cell lines, focusing on its mechanism of action, effects on key signaling pathways, and quantitative data from relevant studies. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to facilitate further research and drug development efforts.

Core Cellular Target: Stimulator of Interferon Genes (STING)

The primary cellular target of this compound in macrophages is the Stimulator of Interferon Genes (STING), a crucial protein in the innate immune system responsible for detecting cytosolic DNA and initiating an immune response. This compound acts as a specific inhibitor of STING, thereby mitigating inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the interaction of this compound with its target and its inhibitory effects on macrophage cell lines.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Cell Line/System | Value | Reference |

| Binding Affinity (Kd) | Human STING protein | 27.6 μM | [1] |

| IC50 (Ifnb1 mRNA inhibition) | RAW 264.7 (murine macrophage) | 5.365 μM | [1] |

| IC50 (IFNB1 mRNA inhibition) | THP-1 (human monocytic) | 0.766 μM | [1] |

Table 2: Effect of this compound on STING-Mediated Signaling in RAW 264.7 Cells

| Treatment | Target Protein | Effect | Reference |

| This compound (10 μM) + 2'3'-cGAMP | STING Dimerization | Inhibition | [1] |

| This compound (10 μM) + 2'3'-cGAMP | Phosphorylation of TBK1 | Attenuation | [1] |

| This compound (10 μM) + 2'3'-cGAMP | Phosphorylation of IRF3 | Attenuation | [1] |

| This compound (10 μM) + 2'3'-cGAMP | Phosphorylation of p65 (NF-κB) | Attenuation | [1] |

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING. This competitive binding prevents the natural ligand, such as 2'3'-cGAMP, from activating STING. Consequently, the downstream signaling cascade is inhibited.[1]

Upon activation, STING dimerizes and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates both Interferon Regulatory Factor 3 (IRF3) and the components of the NF-κB pathway, such as p65.[2] This leads to the transcription of type I interferons and other pro-inflammatory cytokines. This compound's inhibition of STING dimerization and subsequent activation effectively blocks these downstream events.[1]

Furthermore, this compound has been shown to induce K48-linked ubiquitination and degradation of STING, a process potentially mediated by the recruitment of the E3 ligase TRIM21.[1] This represents a secondary mechanism by which this compound downregulates STING-mediated signaling.

References

Gelsevirine's Impact on Interferon and Proinflammatory Cytokine Production: A Technical Guide

Introduction

Gelsevirine, an alkaloid compound, has emerged as a significant modulator of the innate immune response. This technical guide provides an in-depth analysis of this compound's effects on the production of interferons and proinflammatory cytokines, with a focus on its underlying molecular mechanisms. Recent studies have identified this compound as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component in the cellular response to cytosolic DNA.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's immunomodulatory properties.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been demonstrated to dose-dependently inhibit the production of type I interferons and other proinflammatory cytokines in response to STING agonists. The following tables summarize the key quantitative data from in vitro studies.

Table 1: this compound's Inhibition of Interferon-β (IFN-β) Production

| Cell Line | Stimulant (Concentration) | This compound Concentration | % Inhibition of IFN-β mRNA | IC50 Value | Reference |

| Raw264.7 (murine macrophage) | 2'3'-cGAMP (5 µg/ml) | 10 µM | Not Specified | 5.365 µM | [1] |

| THP-1 (human monocytic) | 2'3'-cGAMP (5 µg/ml) | 10 µM | Not Specified | 0.766 µM | [1] |

| Raw264.7 | ISD (2 µg/ml) | 10 µM | Significant Inhibition | Not Determined | [1] |

| Raw264.7 | Poly(dA:dT) (5 µg/ml) | 10 µM | Significant Inhibition | Not Determined | [1] |

| THP-1 | ISD (2 µg/ml) | 10 µM | Significant Inhibition | Not Determined | [1] |

| THP-1 | Poly(dA:dT) (5 µg/ml) | 10 µM | Significant Inhibition | Not Determined | [1] |

Table 2: this compound's Inhibition of Proinflammatory Cytokine Production in Raw264.7 Cells

| Cytokine | Stimulant (Concentration) | This compound Concentration | % Inhibition of mRNA | Reference |

| TNF-α | 2'3'-cGAMP (5 µg/ml) | 10 µM | Significant Inhibition | [1] |

| IL-6 | 2'3'-cGAMP (5 µg/ml) | 10 µM | Significant Inhibition | [1] |

| IL-1β | 2'3'-cGAMP (5 µg/ml) | 10 µM | Significant Inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects.

1. Cell Culture and Treatment

-

Cell Lines:

-

Raw264.7 (murine macrophage cell line)

-

THP-1 (human leukemia monocytic cell line)

-

HEK293T (human embryonic kidney cell line)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Pretreatment: Cells are pretreated with varying concentrations of this compound (e.g., 0-10 µM) for a specified period, typically 6 hours, before stimulation.

-

STING Agonist Stimulation: Following pretreatment, cells are stimulated with STING agonists such as 2'3'-cGAMP (5 µg/ml), interferon stimulatory DNA (ISD; 2 µg/ml), or Poly(dA:dT) (5 µg/ml) for a duration of 3 hours to induce cytokine expression.[1]

2. Gene Expression Analysis (RT-PCR)

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for Ifnb1 (IFN-β), Tnf (TNF-α), Il6 (IL-6), Il1b (IL-1β), and a housekeeping gene (e.g., Gapdh) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.

3. Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., STING, p-TBK1, p-p65, and loading controls like β-actin).

-

Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

4. Immunoprecipitation for Ubiquitination Assay

-

Transfection: HEK293T cells are transfected with plasmids expressing STING-HA and UB-flag.

-

Treatment: 24 hours post-transfection, cells are treated with this compound (10 µM) or a vehicle control for 2 hours.

-

Immunoprecipitation: Cell lysates are incubated with anti-HA antibodies to pull down STING-HA.

-

Immunoblotting: The immunoprecipitated proteins are then analyzed by Western blot using antibodies against different ubiquitin linkages (e.g., K11, K27, K48, K63) to assess the type of STING ubiquitination.[1]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the molecular pathways affected by this compound and a typical experimental workflow.

References

Gelsevirine: A Technical Guide to Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of Gelsevirine, an alkaloid found in plants of the Gelsemium genus. Due to a lack of comprehensive pharmacokinetic studies on this compound, this document presents available toxicokinetic data and outlines representative experimental protocols based on studies of similar alkaloids. Additionally, it details the key signaling pathways influenced by this compound.

Quantitative Data Summary

Currently, there is a notable absence of published studies detailing the full pharmacokinetic profile of this compound, including its oral bioavailability. However, a toxicokinetic study in rats following intravenous administration provides some insight into its disposition.

Table 1: Toxicokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Administration (0.1 mg/kg) [1][2][3]

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Area Under the Curve (0-t) | AUC(0-t) | 100.82 ± 16.54 | μg·h/L |

| Area Under the Curve (0-∞) | AUC(0-∞) | 103.24 ± 16.61 | μg·h/L |

| Mean Residence Time (0-t) | MRT(0-t) | 3.58 ± 0.31 | h |

| Mean Residence Time (0-∞) | MRT(0-∞) | 3.87 ± 0.37 | h |

| Volume of Distribution | Vz | 1.10 ± 0.15 | L/kg |

| Clearance | CL | 0.98 ± 0.15 | L/h/kg |

| Half-life | t1/2 | 3.01 ± 0.31 | h |

Data extracted from a study on the toxicokinetics of 11 Gelsemium alkaloids in rats.[1][2][3]

Note on Bioavailability: The absolute oral bioavailability of this compound has not been determined in the reviewed scientific literature. To illustrate the data required for such a determination, Table 2 presents the pharmacokinetic parameters and bioavailability of a related alkaloid, Gelsenicine, also found in Gelsemium species.

Table 2: Illustrative Pharmacokinetic Parameters and Bioavailability of Gelsenicine in Mice

| Parameter | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |

| Gelsenicine | Intravenous | 0.1 | - | - | 88.7 ± 15.2 | 2.1 ± 0.4 | 1.13 |

| Gelsenicine | Intragastric | 0.5 | 1.0 ± 0.2 | 0.5 ± 0.1 | 1.8 ± 0.3 | 2.5 ± 0.5 | |

| Gelsenicine | Intragastric | 1.0 | 1.9 ± 0.4 | 0.6 ± 0.2 | 3.1 ± 0.6 | 2.8 ± 0.6 |

This table is provided for illustrative purposes to demonstrate a complete pharmacokinetic profile including bioavailability. The data pertains to Gelsenicine, not this compound.

Experimental Protocols

The following are detailed methodologies representative of those required for a comprehensive pharmacokinetic and bioavailability study of this compound in a rodent model. These protocols are adapted from a study on Gelsenicine.

Animal Studies

-

Animal Model: Male and female Sprague-Dawley rats (or a similar rodent model), weighing 200-250g, would be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.[4]

-

Drug Administration:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) to a final concentration for a 0.1 mg/kg dose. The solution is administered as a single bolus injection into the tail vein.[1][4]

-

Oral (Intragastric) Administration: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium. Doses (e.g., 0.5 and 1.0 mg/kg) are administered via oral gavage.[4][5]

-

-

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[3]

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.[1]

-

Analytical Methodology: UPLC-MS/MS

-

Sample Preparation:

-

To a 50 µL aliquot of plasma, 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (IS) is added.[1]

-

The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

-

The supernatant is collected and an aliquot is injected into the UPLC-MS/MS system.[1]

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically used for separation.[1][6]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with 0.1% formic acid) is employed.[1][6]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[6]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of alkaloids.[1][6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[6]

-

-

Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS (Drug and Statistics) or WinNonlin.[3]

-

The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study.

References

- 1. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]

- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Gelsevirine's Interaction with the STING Cyclic Dinucleotide-Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between Gelsevirine and the cyclic dinucleotide (CDN)-binding pocket of the Stimulator of Interferon Genes (STING) protein. This compound has been identified as a novel, specific inhibitor of STING, a critical mediator of innate immunity. Understanding the mechanism of this interaction is paramount for the development of therapeutics targeting STING-mediated inflammatory and autoimmune diseases. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Executive Summary

This compound directly targets the STING protein, a central hub in the cytosolic DNA sensing pathway. It functions as a competitive inhibitor, binding to the same pocket as the endogenous ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This interaction locks STING in an inactive conformation, preventing the conformational changes necessary for downstream signaling. Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, providing a dual mechanism for pathway inhibition. This guide details the biophysical and cellular methods used to characterize this interaction, offering a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound-STING Interaction

The binding affinity and inhibitory concentration of this compound have been quantified and compared with other known STING modulators. This data is crucial for evaluating its potency and potential as a therapeutic agent.

| Compound | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Method of Kd Determination | Notes |

| This compound | 27.6 μM[1][2] | 0.766 μM (IFNB expression)[2] | Surface Plasmon Resonance (SPR)[1][2] | Competitively binds to the CDN-binding pocket and promotes STING degradation.[1][2][3] |

| Astin C | 53 nM[2] | 10.8 μM (IFNB expression)[2] | Not specified in the provided text | Shows higher binding affinity but lower cellular inhibitory effect compared to this compound.[2] |

| Compound 18 | Not specified in the provided text | 11 μM[2] | Not specified in the provided text | Binds deep in the cleft of the hSTING dimer.[2] |

| 2'3'-cGAMP | Not specified in the provided text | Not Applicable (Endogenous Agonist) | Not specified in the provided text | Natural ligand that activates STING.[1] |

Signaling Pathway and Mechanism of Action

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[4] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP, which then binds to the dimeric STING protein located on the endoplasmic reticulum.[5][6] This binding event triggers a significant conformational change in STING, leading to its trafficking to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory cytokines.[6][7]

This compound disrupts this cascade through a dual-action mechanism:

-

Competitive Inhibition : this compound directly binds to the CDN-binding pocket of the STING dimer.[1][3] This binding event physically obstructs the binding of the natural agonist 2'3'-cGAMP and locks STING in an inactive, open conformation, thereby preventing downstream activation and dimerization.[1][2]

-

Promotion of Degradation : this compound treatment has been shown to induce K48-linked ubiquitination of STING.[1][2] This is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21, which targets STING for proteasomal degradation, thus reducing the total cellular pool of the protein.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-STING interaction are provided below. These protocols are based on published research and general best practices.[1][5][7][10][11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on binding affinity and kinetics.[5][10]

Objective: To determine the dissociation constant (Kd) of this compound binding to the human STING C-terminal domain (CTD).

Materials:

-

SPR Instrument (e.g., Biacore T200)

-

CM5 Sensor Chip

-

Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)

-

Purified recombinant human STING protein (residues 155-341)

-

This compound stock solution (in DMSO)

-

Running Buffer: PBS, 5% (v/v) DMSO, 0.005% (v/v) P20, pH 7.4[12]

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Methodology:

-

Chip Preparation and Immobilization:

-

Equilibrate the CM5 sensor chip with Running Buffer.

-

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the purified STING protein (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface to achieve an immobilization level of ~10,000-12,000 response units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell is prepared similarly but without protein immobilization.

-

-

Interaction Analysis:

-

Prepare a serial dilution of this compound in Running Buffer. Concentrations should range from 0 to 64 μM to bracket the expected Kd.[2] Ensure the final DMSO concentration is constant across all samples.

-

Inject the this compound dilutions over the reference and active flow cells at a flow rate of 30 µL/min.[2] Use a contact time of 120 seconds and a dissociation time of 180 seconds.

-

Perform a buffer-only (blank) injection for double referencing.

-

-

Data Analysis:

Biotin Pull-Down Assay for Competitive Binding

This assay confirms the direct and competitive interaction of this compound with STING in a cellular context.

Objective: To demonstrate that this compound competes with the natural ligand 2'3'-cGAMP for binding to STING.

Materials:

-

HEK293T cells

-

Expression plasmid for HA-tagged STING

-

Biotinylated this compound (Biotin-GS)

-

Unlabeled this compound

-

2'3'-cGAMP

-

Streptavidin-conjugated beads

-

Cell lysis buffer

-

Anti-HA antibody for Western blotting

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to ~70-80% confluency.

-

Transfect the cells with the HA-tagged STING expression plasmid.

-

Allow protein expression for 24 hours.

-

-

Cell Lysis and Binding:

-

Lyse the transfected cells and collect the supernatant containing HA-STING.

-

Divide the lysate into four treatment groups:

-

Group 1: Biotin-GS (e.g., 5 µM)

-

Group 2: Biotin-GS + 10-fold excess unlabeled this compound

-

Group 3: Biotin-GS + 10-fold excess 2'3'-cGAMP

-

Group 4: Biotin only (negative control)

-

-

Incubate the lysates with the respective compounds for 1 hour at 4°C.

-

-

Pull-Down and Detection:

-

Add streptavidin-conjugated beads to each tube and incubate for 2 hours at 4°C to capture the biotinylated complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-HA antibody to detect the amount of pulled-down STING.

-

Expected Outcome: A strong HA-STING band will be present in the Biotin-GS only lane. This band will be significantly reduced in the lanes containing excess unlabeled this compound or 2'3'-cGAMP, demonstrating competitive binding.[1]

STING Ubiquitination and Degradation Analysis

This protocol details the investigation into this compound's effect on STING's post-translational modification and stability.

Objective: To determine if this compound promotes the K48-linked ubiquitination and degradation of STING.

Materials:

-

HEK293T or Raw264.7 cells

-

Expression plasmids for STING-HA and Ubiquitin-Flag (UB-flag)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Antibodies: anti-HA, anti-Flag, anti-K48-linkage-specific ubiquitin, anti-STING, anti-TRIM21

-

Protein A/G magnetic beads

-

Immunoprecipitation (IP) and Western blot reagents

Methodology:

-

Transfection and Treatment:

-

Co-transfect HEK293T cells with STING-HA and UB-flag plasmids.

-

After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2-6 hours.[1][2] In some experiments, add MG132 for the final 4 hours to prevent proteasomal degradation and allow ubiquitinated proteins to accumulate.

-

-

Immunoprecipitation:

-

Lyse the cells in IP buffer.

-

Pre-clear the lysates.

-

Incubate the lysates with an anti-HA antibody overnight at 4°C to capture STING-HA and its binding partners.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-K48-linkage-specific ubiquitin antibody or an anti-Flag antibody to detect ubiquitinated STING.

-

To confirm the interaction with the E3 ligase, perform a reciprocal IP with an anti-TRIM21 antibody and blot for STING.

-

Analyze whole-cell lysates to check for a decrease in total STING levels following this compound treatment (in the absence of MG132).[1]

-

References

- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. revvity.com [revvity.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. Assay in Summary_ki [bdb99.ucsd.edu]

A Technical Guide to Initial Investigatory Studies on Gelsevirine-Induced Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gelsevirine is an active alkaloid derived from plants of the Gelsemium genus. While recent research has primarily focused on its anti-inflammatory properties as a specific inhibitor of the STING (Stimulator of Interferon Genes) pathway, preliminary data and analysis of related Gelsemium alkaloids suggest a potential for neurotoxicity.[1][2][3] A network pharmacology study indicated that this compound, among other alkaloids, has a high binding affinity for key targets in excitotoxicity pathways, including NMDA receptors (NMDAR2A, NMDAR2B) and the MAPK signaling pathway.[4] Furthermore, this compound has demonstrated significant cytotoxicity to primary cultured neurons at high concentrations.[1]

This technical guide outlines a framework for conducting initial studies to investigate the potential for this compound-induced excitotoxicity. It is based on a synthesis of current, albeit indirect, evidence and established methodologies for assessing neurotoxicity.[4][5] This document provides hypothesized signaling pathways, structured tables of relevant quantitative data, and detailed experimental protocols to guide researchers in this emergent area.

Hypothesized Signaling Pathways in this compound Excitotoxicity

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartic acid (NMDA) receptor, leads to neuronal damage and death.[5] The primary hypothesis for this compound-induced excitotoxicity is its potential direct or indirect modulation of NMDA receptors. Molecular docking studies predict a high affinity between this compound and NMDA receptor subunits (NMDAR2A/2B).[4] This interaction could trigger a canonical excitotoxic cascade, as depicted below.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound from published studies. This information is crucial for dose selection in initial excitotoxicity experiments.

Table 1: In Vitro Cytotoxicity and Biological Activity of this compound

| Parameter | Cell Type | Value | Reference |

|---|---|---|---|

| Cytotoxicity | Primary Cultured Neurons | > 160 µM | [1] |

| STING Inhibition (IC₅₀) | Murine Macrophages (Raw264.7) | 5.365 µM | [1] |

| STING Inhibition (IC₅₀) | Human Monocytes (THP-1) | 0.766 µM | [1] |

| Biosafety Range (General) | Various non-neuronal cell lines | 10 - 160 µM |[1] |

Table 2: Predicted this compound Binding Affinities to Excitotoxicity-Related Targets (Based on network pharmacology and molecular docking analysis)

| Target Protein | Function in Excitotoxicity | Binding Prediction | Reference |

|---|---|---|---|

| NMDAR2A / NMDAR2B | Glutamate receptor subunits, Ca²⁺ channel | High Affinity | [4] |

| MAPK1 / MAPK3 (ERK2/1) | Stress-activated signaling, apoptosis regulation | High Affinity | [4] |

| SRC | Protein-tyrosine kinase, modulates NMDAR function | High Affinity |[4] |

Experimental Protocols & Workflow

The following protocols are designed as a starting point for investigating this compound's neurotoxic potential.

Protocol 1: In Vitro Excitotoxicity Assay Using Primary Neurons

Objective: To determine the dose-dependent effect of this compound on neuronal viability and to quantify key markers of excitotoxicity.

Materials:

-

Primary cortical or hippocampal neurons (e.g., from E18 rat embryos).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

This compound stock solution (in DMSO).

-

Cell Viability Assay Kit (e.g., MTT, MTS, or CCK8).

-

LDH Cytotoxicity Assay Kit.

-

Fluo-4 AM or similar calcium indicator dye.

-

96-well cell culture plates, poly-D-lysine coated.

Methodology:

-

Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 5x10⁴ cells/well. Culture for at least 10-14 days in vitro (DIV) to allow for mature expression of glutamate receptors.[6]

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on cytotoxicity data, is 10 µM to 200 µM.[1] Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO equivalent).

-

Incubation: Incubate the cells with this compound for 24 hours.

-

Endpoint Analysis (24h Post-Treatment):

-

Cell Viability: In a subset of plates, perform an MTT or CCK8 assay according to the manufacturer's instructions to measure metabolic activity.

-

Cell Death (LDH Release): Collect the supernatant from another subset of plates to measure lactate (B86563) dehydrogenase (LDH) release, an indicator of membrane damage.[7][8]

-

Intracellular Calcium Measurement: For calcium analysis, load a separate plate of cells with Fluo-4 AM dye during the final 30-60 minutes of incubation. Measure fluorescence intensity using a plate reader or fluorescence microscope to assess changes in intracellular Ca²⁺ levels.[5]

-

Protocol 2: Western Blot Analysis of Apoptotic and Signaling Markers

Objective: To investigate the molecular pathways activated by this compound treatment, focusing on markers for apoptosis and MAPK signaling.

Materials:

-

6-well cell culture plates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: Cleaved Caspase-3, Bcl-2, Bax, phospho-ERK1/2 (p-MAPK3/1), total ERK1/2, β-Actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Methodology:

-

Cell Culture and Treatment: Plate primary neurons in 6-well plates and culture as described in Protocol 4.1. Treat with this compound at concentrations determined to be cytotoxic (e.g., 100 µM, 160 µM) and a sub-toxic concentration for 24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply chemiluminescence substrate and visualize protein bands using a digital imager.

-

Analysis: Densitometrically quantify band intensity and normalize to the β-Actin loading control. Calculate the ratio of cleaved Caspase-3 to total Caspase-3, the Bax/Bcl-2 ratio, and the ratio of p-ERK to total ERK.

Mandatory Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow and logical relationships for the proposed studies.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound may possess neurotoxic properties at high concentrations, potentially mediated by an excitotoxic mechanism involving NMDA receptors. The provided protocols offer a robust starting point for empirically testing this hypothesis.

Future studies should focus on:

-

Electrophysiology: Using patch-clamp techniques to determine if this compound directly alters NMDA receptor currents.

-

Receptor Specificity: Employing specific NMDA receptor antagonists (e.g., AP5, MK-801) to see if they can rescue neurons from this compound-induced death, which would confirm the pathway.[5]

-

In Vivo Studies: Progressing to animal models to assess whether systemic administration of this compound at high doses leads to neuronal damage in brain regions rich in NMDA receptors, such as the hippocampus.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fujifilmcdi.com [fujifilmcdi.com]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

The Synthetic Challenge of Gelsevirine: A Technical Guide to its Core Synthesis and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a complex monoterpenoid indole (B1671886) alkaloid isolated from the Gelsemium genus, has garnered significant attention in the scientific community for its intriguing chemical architecture and promising pharmacological activities. Exhibiting a densely functionalized and sterically congested hexacyclic core, this compound presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the chemical synthesis pathways for this compound and its analogs, with a focus on key strategic reactions, experimental methodologies, and quantitative data. Furthermore, it delves into the biological signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

The Core Synthetic Strategy: A Landmark Total Synthesis

The first total synthesis of this compound was a significant achievement, laying the groundwork for further exploration of this complex molecule. A pivotal step in this synthesis is a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition. This key transformation efficiently constructs a significant portion of the intricate core structure. The general retrosynthetic approach for Gelsemium alkaloids often involves dissecting the molecule into more manageable, synthetically accessible precursors. Common strategies employed in the synthesis of the broader Gelsemium alkaloid family, which share structural homology with this compound, include the Diels-Alder reaction to form key carbocyclic rings, intramolecular Michael additions for ring closure, and transition-metal-catalyzed cycloisomerizations to construct complex polycyclic systems.

Retrosynthetic Analysis of the Gelsemium Alkaloid Core

A representative retrosynthetic analysis for a Gelsemium alkaloid, which can be conceptually applied to this compound, is depicted below. The complex hexacyclic core is disconnected to reveal key intermediates that can be assembled through well-established synthetic transformations.

Caption: A generalized retrosynthetic pathway for the Gelsemium alkaloid core.

Key Synthetic Reactions and Experimental Protocols

While the detailed experimental protocol for the first total synthesis of this compound is not publicly available in its entirety, this guide compiles representative procedures for the key chemical transformations involved, based on the synthesis of closely related Gelsemium alkaloids like Gelsemine (B155926).

Organocatalytic Asymmetric Diels-Alder Reaction

This reaction is crucial for establishing the initial stereochemistry of the carbocyclic framework.

Experimental Protocol:

To a solution of the diene (1.0 equivalent) and the dienophile (1.2 equivalents) in a suitable solvent such as acetonitrile/water (20:1), is added the organocatalyst (e.g., a chiral secondary amine, 0.1 equivalents) at a controlled temperature (e.g., -20 °C). The reaction is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Intramolecular Michael Addition

This step is often employed to construct one of the heterocyclic rings within the core structure.

Experimental Protocol:

The substrate containing both the Michael donor and acceptor moieties is dissolved in an appropriate solvent (e.g., THF). A base (e.g., lithium hexamethyldisilazide, LiHMDS, 1.1 equivalents) is added at a low temperature (e.g., -78 °C) to deprotonate the Michael donor. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC analysis. The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride), and the product is extracted and purified.

Transition Metal-Catalyzed Enyne Cycloisomerization

This powerful reaction facilitates the rapid construction of complex polycyclic systems from linear precursors.

Experimental Protocol:

A solution of the enyne substrate in a degassed solvent (e.g., toluene) is treated with a transition metal catalyst (e.g., a gold or platinum complex, 1-5 mol%). The reaction mixture is heated to a specific temperature (e.g., 80-110 °C) and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for key synthetic steps in the synthesis of Gelsemine, a close structural relative of this compound. These values provide a benchmark for the efficiency of these transformations.

| Step | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1. Cycloaddition | Asymmetric Diels-Alder | Chiral Amine | Acetonitrile/Water | -20 | ~47-85 |

| 2. Ring Formation | Intramolecular Aldol Condensation | DBU | Toluene | Reflux | ~85 |

| 3. Spiro-oxindole Formation | Intramolecular SN2 Displacement | LDA, Et2AlCl | THF | -78 to rt | ~86 |

| 4. Final Ring Closure | Reductive Heck Cyclization | Pd(OAc)2 | Acetonitrile | 80 | ~72 |

Synthesis of this compound Analogs

The synthesis of this compound analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. One notable analog is 21-Oxothis compound, which has also been isolated from natural sources. The synthesis of such analogs often involves modifications of the parent this compound structure or late-stage functionalization of a common intermediate. For instance, oxidation of the vinyl group at C21 of this compound would yield 21-Oxothis compound.

Biological Signaling Pathways of this compound

This compound has been identified as a potent modulator of key biological pathways, highlighting its therapeutic potential.

This compound as a STING Inhibitor

This compound has been shown to be a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] This pathway plays a critical role in the innate immune response to cytosolic DNA. This compound acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the dimerization and activation of STING.[1][2] This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines.[1]

Caption: this compound inhibits the STING signaling pathway.

This compound as a Glycine (B1666218) Receptor Antagonist

This compound also functions as an antagonist of the glycine receptor (GlyR), an important inhibitory neurotransmitter receptor in the central nervous system.[3] By blocking the action of glycine, this compound can modulate neuronal excitability. This activity is thought to contribute to some of its observed physiological effects.

Caption: this compound acts as an antagonist at the glycine receptor.

Conclusion and Future Directions

The total synthesis of this compound and its analogs remains a challenging and active area of research. The development of novel synthetic strategies, such as the photo-induced thiyl-radical catalyzed cycloaddition, has been instrumental in accessing this complex natural product. The elucidation of its biological mechanisms of action, particularly as a STING inhibitor and glycine receptor antagonist, opens up new avenues for the design and development of novel therapeutic agents. Future work in this field will likely focus on refining existing synthetic routes to improve efficiency and scalability, the synthesis of a broader range of analogs to probe structure-activity relationships, and a deeper investigation into the pharmacological potential of this compound and its derivatives in various disease models. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes & Protocols: Gelsevirine for In Vitro STING Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][2][3] However, aberrant or chronic STING activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2] Gelsevirine (B199093), a natural alkaloid, has been identified as a potent and specific inhibitor of the STING pathway, offering a promising therapeutic avenue for STING-driven pathologies.[1][2][4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit STING activation in vitro.